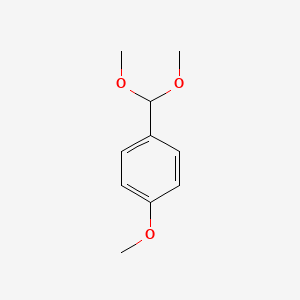

1-(Dimethoxymethyl)-4-methoxybenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-(dimethoxymethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-11-9-6-4-8(5-7-9)10(12-2)13-3/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHYAHOTXLASEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062239 | |

| Record name | p-(Dimethoxymethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2186-92-7 | |

| Record name | Anisaldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2186-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Dimethoxymethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002186927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(dimethoxymethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-(Dimethoxymethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(dimethoxymethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-(DIMETHOXYMETHYL)ANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTE77A5ET4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Dimethoxymethyl 4 Methoxybenzene and Analogues

Acetalization/Ketalization as a Key Synthetic Route

Acetalization is a reversible reaction where an aldehyde or ketone reacts with two equivalents of an alcohol to form an acetal (B89532) or ketal, respectively. libretexts.org This process is crucial for producing compounds like 1-(dimethoxymethyl)-4-methoxybenzene. The reaction proceeds via a hemiacetal intermediate, which then reacts with a second alcohol molecule. libretexts.org To drive the equilibrium towards the acetal product, an acid catalyst is typically required, and often, the water generated as a byproduct must be removed. libretexts.orgmdpi.com

The conventional method for acetal formation relies on treating aldehydes or ketones with an alcohol in the presence of an acid catalyst. nih.govresearchgate.net This has long been the standard approach for protecting carbonyl functional groups during multi-step syntheses. nih.gov

Historically, the synthesis of acetals has been achieved using strong, corrosive acid catalysts. mdpi.comnih.gov Common examples include dry hydrogen chloride (HCl), sulfuric acid (H2SO4), trifluoroacetic acid (TFA), and p-toluenesulfonic acid (p-TsOH). nih.govresearchgate.net These protic acids facilitate the reaction by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol. libretexts.orgyoutube.com While effective, the use of these catalysts presents several disadvantages, including their corrosive nature and the potential for environmental pollution. mdpi.com

A significant drawback of using strong, corrosive acid catalysts is their incompatibility with molecules containing acid-sensitive functional groups. nih.gov Substrates with functionalities such as N-Boc-protected amines, silyl-protected alcohols, alkenes, and alkynes are prone to degradation or undesired side reactions under the harsh acidic conditions required for traditional acetalization. acs.orgnih.gov This limitation restricts the application of this method in the synthesis of complex molecules where such sensitive groups are present. chempedia.info For instance, the conditions might cleave protecting groups or induce unwanted rearrangements in other parts of the molecule. chempedia.info

To overcome the limitations of traditional methods, research has focused on developing milder and more versatile protocols for acetal formation. These modern approaches aim to improve efficiency, expand substrate compatibility, and simplify reaction procedures.

A noteworthy advancement is the discovery that acetalization can proceed smoothly using only trace amounts (e.g., 0.1 mol %) of conventional acid catalysts, such as hydrochloric acid. acs.orgnih.gov A surprising and significant finding of this method is that the reaction proceeds efficiently without the need to actively remove the water byproduct. nih.govnih.gov This contrasts sharply with the traditional understanding that water removal is essential to shift the reaction equilibrium towards the product. acs.orgmdpi.com This modern protocol offers numerous advantages, including the use of low-cost, commercially available catalysts at very low loadings, milder reaction conditions, and a simpler work-up procedure, making it more environmentally friendly. acs.orgnih.gov

The trace acid catalysis method has demonstrated a remarkably broad substrate scope, proving effective for a wide variety of aldehydes and ketones, including those with acid-sensitive functionalities. acs.orgnih.gov The reaction of various aldehydes with methanol (B129727), catalyzed by just 0.1 mol % hydrochloric acid, consistently proceeds with excellent conversions and yields, often within a short reaction time at ambient temperature. acs.orgnih.gov This high efficiency and broad applicability make it a superior alternative to traditional methods for the synthesis of acetals like this compound. acs.orgnih.gov

Below is a table summarizing the results for the acetalization of various aldehydes using this modern, high-yield method.

Table 1: Acetalization of Various Aldehydes with Methanol Catalyzed by 0.1 mol % Hydrochloric Acid

| Entry | Aldehyde Substrate | Product | Time (min) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Benzaldehyde dimethyl acetal | 30 | >99 | 98 |

| 2 | 4-Methoxybenzaldehyde (B44291) | This compound | 30 | >99 | 99 |

| 3 | 4-Nitrobenzaldehyde | 1-(Dimethoxymethyl)-4-nitrobenzene | 30 | >99 | 99 |

| 4 | 4-Chlorobenzaldehyde | 1-Chloro-4-(dimethoxymethyl)benzene | 30 | >99 | 98 |

| 5 | 4-(Trifluoromethyl)benzaldehyde (B58038) | 1-(Dimethoxymethyl)-4-(trifluoromethyl)benzene | 30 | >99 | 98 |

| 6 | trans-Cinnamaldehyde | (E)-1,1-Dimethoxy-3-phenylprop-2-ene | 30 | >99 | 99 |

Data sourced from a study on versatile acetal formation. acs.orgnih.gov Reactions were typically run with 2 mmol of aldehyde in methanol at ambient temperature. nih.gov

Modern and Versatile Methods for Acetal Formation

Trace Conventional Acid Catalysis without Water Removal

Temperature Effects on Reaction Efficiency

The efficiency of acetalization reactions, including the synthesis of this compound, is significantly influenced by temperature. Typically, the formation of acetals from aldehydes requires elevated temperatures to drive the reaction towards completion. researchgate.net Studies on the acetalization of benzaldehyde, a structurally similar compound, demonstrate a clear correlation between increased temperature and reaction rate. As the temperature is raised, the number of effective collisions between reactant molecules increases, leading to a faster reaction. mdpi.com

Environmental Friendliness and Scalability

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and scalable processes. In the context of synthesizing this compound and its analogues, electrochemical methods are recognized as a particularly sustainable and scalable strategy. researchgate.net These techniques can enable the construction of complex carbon-carbon and carbon-heteroatom bonds under mild reaction conditions, often avoiding the harsh reagents common in traditional methods. researchgate.net

An electrochemical approach for synthesizing 1,2-diester derivatives from olefins and carboxylic acids highlights the green potential of this strategy. The process is clean, highly atom- and step-economical, and functions without the need for metal catalysts, external oxidants, or sacrificial reagents, with hydrogen gas being the only byproduct. rsc.org Furthermore, the potential to use renewable feedstocks to generate aromatic chemicals is a key aspect of creating a green, low-carbon economy. researchgate.net The scalability of such processes is advantageous for industrial applications, moving away from expensive and hazardous traditional methods.

Photoacid-Catalyzed Acetalization

Photoacid-catalyzed acetalization has emerged as a useful and mild strategy in organic synthesis. rsc.org This method utilizes photoacids, which are bench-stable compounds that become strongly acidic only upon irradiation with light, typically visible light. rsc.org This allows for the catalytic conversion of aldehydes to acetals under neutral conditions, which is particularly beneficial for substrates that are sensitive to strong conventional acids. rsc.orgacs.org

The process has been successfully demonstrated using 6-bromo-2-naphthol (B32079) as a photoacid catalyst. rsc.orgrsc.org Upon photoactivation, the catalyst facilitates the acetalization of a wide range of carbonyls. rsc.orgelsevierpure.com Research shows that aromatic aldehydes, including those with electron-donating groups similar to the methoxy (B1213986) group in p-anisaldehyde, react efficiently to form the corresponding acetals in good to excellent yields. rsc.org

| Aldehyde Substrate | Acetal Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzaldehyde (p-Anisaldehyde) | This compound | 94% |

| Benzaldehyde | Benzaldehyde dimethyl acetal | 80% |

| 4-Methylbenzaldehyde | 4-Methylbenzaldehyde dimethyl acetal | 88% |

| 4-Bromobenzaldehyde | 4-Bromobenzaldehyde dimethyl acetal | 98% (without catalyst) |

| 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde dimethyl acetal | 95% (without catalyst) |

| 2-Naphthaldehyde | 2-Naphthaldehyde dimethyl acetal | 72% |

Electrochemical Synthesis Pathways

Anodic Oxidation of Styrene (B11656) Derivatives for this compound Generation

Electrochemical synthesis provides an alternative pathway for generating complex organic molecules. While the primary industrial synthesis of this compound involves the acetalization of p-anisaldehyde, anodic oxidation of styrene derivatives represents a potential, albeit less common, route. This process would involve the electrochemical oxidation of a precursor like 4-methoxystyrene (B147599) at an anode in the presence of methanol. The C=C double bond of the styrene derivative would be cleaved and oxidized to form the desired acetal functional group. Ozonolysis is a classic chemical method for achieving this type of oxidative cleavage. researchgate.net Electrochemical methods are increasingly seen as a sustainable alternative to traditional oxidation reactions. researchgate.net

Electrocatalytic Radical-Polar Crossover Reactions

A frontier in electrochemical synthesis is the use of electrocatalytic radical-polar crossover reactions. acs.orgewha.ac.krchemrxiv.org This modular approach allows for the formation of new bonds by generating highly reactive cationic intermediates from alkenes under electrochemical conditions. acs.org Specifically, a cobalt-catalyzed electrochemical system can achieve the hydroetherification of alkenes, where an alkene is coupled with a phenol (B47542) to form an alkyl aryl ether. acs.orgewha.ac.kr

This process involves an electrochemically induced radical-polar crossover of the alkene, which generates a carbocation that is then trapped by a nucleophile like a phenol. chemrxiv.org The precise control of the reaction potential afforded by electrochemistry is crucial for achieving high chemoselectivity. acs.orgewha.ac.kr While this method directly produces ethers rather than acetals, its principles demonstrate a powerful strategy for C-O bond formation that could be adapted for synthesizing complex analogues or precursors in the future. acs.org

Industrial Production Methods for this compound

The most common industrial and laboratory-scale synthesis of this compound (p-anisaldehyde dimethyl acetal) starts from p-anisaldehyde and an alcohol, such as methanol. chemicalbook.comchemicalbook.com A typical procedure involves reacting p-anisaldehyde with an excess of an orthoformate, like trimethyl orthoformate, in the presence of an acid catalyst.

One specific lab-scale synthesis involves dissolving p-methoxybenzaldehyde and trimethyl orthoformate in dry methanol under a nitrogen atmosphere. chemicalbook.com A catalytic amount of copper(II) tetrafluoroborate (B81430) hydrate (B1144303) is added, and the mixture is stirred at room temperature. chemicalbook.com The reaction is typically rapid, and after quenching, extraction, and purification, the product can be obtained in very high yield. chemicalbook.com This method is efficient and serves as a basis for larger-scale industrial production. chemicalbook.com Another novel approach involves the ozonolysis of anethole (B165797) using a simple household ozone disinfector, presenting a low-cost and accessible method for preparative-scale synthesis. researchgate.net

| Reactant/Reagent | Quantity/Role |

|---|---|

| p-Methoxybenzaldehyde | 2.7 g (20 mmol) |

| Trimethyl orthoformate | 4.4 mL (40 mmol) |

| Dry Methanol | 8 mL (Solvent) |

| Copper(II) tetrafluoroborate hydrate | 48 mg (Catalyst) |

| Reaction Time | 1 hour |

| Temperature | Room Temperature |

| Yield | 99% |

Continuous Flow Reactors for Optimized Production

The transition from traditional batch processing to continuous flow manufacturing represents a significant advancement in chemical synthesis, offering enhanced efficiency, safety, and scalability. For the production of this compound and its analogues, continuous flow reactors provide a platform for optimizing reaction parameters with high precision. The benefits of this technology include superior heat and mass transfer, which allows for better temperature control and mixing, leading to higher yields and purities. rsc.org The reduced reactor volume at any given time minimizes potential safety hazards associated with exothermic reactions or hazardous reagents.

In a typical continuous flow setup for acetal synthesis, streams of the aldehyde (e.g., p-anisaldehyde), an alcohol or orthoester, and a catalyst solution are pumped and mixed before entering a heated reactor coil. The residence time in the reactor can be precisely controlled by adjusting the flow rate, allowing for fine-tuning of the reaction to maximize conversion while minimizing byproduct formation. d-nb.info The use of immobilized or solid-supported catalysts is particularly advantageous in flow systems. d-nb.inforesearchgate.net These catalysts can be packed into a column (a packed-bed reactor), allowing the reaction mixture to flow through. This simplifies the purification process, as the catalyst is retained within the reactor, yielding a product stream free of catalytic material. d-nb.info This approach not only facilitates a more straightforward work-up but also enables the long-term, continuous use of the catalyst, enhancing process economy. rsc.org Methodologies developed for other fine chemicals, such as the continuous synthesis of metal-organic frameworks (MOFs) or the Heck reaction in flow reactors, demonstrate the potential for significant increases in productivity and reductions in solvent waste, principles that are directly applicable to acetal production. rsc.orgbeilstein-journals.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis Attributes

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Often inefficient, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Efficient and rapid mixing |

| Safety | Higher risk due to large volumes | Inherently safer with small internal volumes |

| Scalability | Complex, often requires re-optimization | Simpler, by running longer or in parallel |

| Process Control | Manual or semi-automated | Fully automated, precise control of parameters |

| Catalyst Handling | Requires separation post-reaction | Can use immobilized catalysts for easy separation |

Role of Catalysts and Reaction Conditions in Industrial Scale-Up

For the industrial-scale synthesis of this compound, the choice of catalyst and the optimization of reaction conditions are paramount for achieving economic viability and high product quality. The reaction is an acetalization, which typically requires an acid catalyst to proceed at a practical rate. smolecule.com

Catalysts: While homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective in the laboratory, their use on an industrial scale presents challenges, including corrosion of equipment and the need for neutralization and removal from the product stream, which generates waste. Therefore, heterogeneous (solid acid) catalysts are strongly preferred for large-scale operations. These catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, or metal oxides, offer several advantages:

Ease of Separation: They can be easily removed from the reaction mixture by filtration.

Reusability: Solid catalysts can be regenerated and reused over multiple cycles, reducing costs.

Reduced Waste: They eliminate the need for quenching and neutralization steps.

Suitability for Continuous Processing: They are ideal for use in packed-bed continuous flow reactors. rsc.org

Lewis acids, such as iron(III) chloride, have also been reported as effective catalysts for related reactions. chemsrc.com

Reaction Conditions: The formation of an acetal is an equilibrium-limited reaction. To drive the reaction toward the product and achieve high conversion, the equilibrium must be shifted. This is typically accomplished by removing the byproduct as it is formed. In the synthesis of this compound from p-anisaldehyde and trimethyl orthoformate, methanol is the byproduct.

Key industrial process conditions include:

Temperature: Moderate heating is typically applied to increase the reaction rate without causing degradation of the reactants or products.

Pressure: The reaction is usually carried out at atmospheric pressure. Applying a vacuum can be used to facilitate the removal of volatile byproducts like methanol.

Reactant Stoichiometry: Using an excess of the acetalizing agent (e.g., trimethyl orthoformate) can help drive the equilibrium towards the product.

Byproduct Removal: Continuous removal of methanol from the reaction mixture is crucial for achieving high yields.

The integration of these optimized catalysts and conditions into a continuous flow process is a key strategy for efficient and sustainable industrial production. rsc.org

Synthesis of Analogues and Related Compounds

1-(Dibutoxymethyl)-4-methoxybenzene (B14407372)

The synthesis of 1-(dibutoxymethyl)-4-methoxybenzene follows the general principles of acid-catalyzed acetalization. This analogue is prepared by reacting 4-methoxybenzaldehyde with an excess of 1-butanol (B46404) in the presence of an acid catalyst. To drive the equilibrium towards the formation of the acetal, the water generated during the reaction must be continuously removed. This is often achieved using a Dean-Stark apparatus, which azeotropically removes water with a suitable solvent like toluene. Alternatively, the reaction can be performed using tributyl orthoformate, which serves as both the reactant and a dehydrating agent.

Table 2: Synthesis of 1-(Dibutoxymethyl)-4-methoxybenzene

| Role | Compound | Structure |

|---|---|---|

| Aldehyde | 4-Methoxybenzaldehyde | O=Cc1ccc(OC)cc1 |

| Alcohol | 1-Butanol | CCCCO |

| Catalyst | Acid (e.g., H₂SO₄, p-TsOH) | N/A |

| Product | 1-(Dibutoxymethyl)-4-methoxybenzene | CCCCOCHc1ccc(OC)cc1 |

| Byproduct | Water | H₂O |

1-(Diethoxymethyl)-2-methoxybenzene

The synthesis of the ortho-isomer, 1-(diethoxymethyl)-2-methoxybenzene, is analogous to that of its para- and meta-substituted counterparts. The procedure involves the reaction of 2-methoxybenzaldehyde (B41997) (o-anisaldehyde) with ethanol (B145695) under acidic conditions. As with other acetalizations, this is a reversible reaction, and removal of water is necessary to obtain a high yield of the desired product. An alternative and often more efficient method is the reaction of 2-methoxybenzaldehyde with triethyl orthoformate, which acts as the source of the ethoxy groups and simultaneously consumes the water byproduct.

Table 3: Synthesis of 1-(Diethoxymethyl)-2-methoxybenzene

| Role | Compound | Structure |

|---|---|---|

| Aldehyde | 2-Methoxybenzaldehyde | O=Cc1ccccc1OC |

| Reagent | Triethyl Orthoformate | CCOCHOCC |

| Catalyst | Acid (e.g., NH₄Cl, H⁺) | N/A |

| Product | 1-(Diethoxymethyl)-2-methoxybenzene | CCOCHc1ccccc1OC |

(E)-1-(3,3-Dimethoxyprop-1-en-1-yl)-4-methoxybenzene

The synthesis of (E)-1-(3,3-dimethoxyprop-1-en-1-yl)-4-methoxybenzene, a vinylogous acetal, requires methods for carbon-carbon double bond formation. A common and effective strategy is the Horner-Wadsworth-Emmons (HWE) reaction, which is well-known for selectively producing (E)-alkenes. In this approach, 4-methoxybenzaldehyde is treated with the carbanion generated from diethyl (dimethoxymethyl)phosphonate. The phosphonate (B1237965) reagent is first deprotonated with a strong base, such as sodium hydride (NaH), to form a stabilized phosphoryl carbanion. This anion then undergoes a nucleophilic addition to the aldehyde, followed by elimination to yield the target alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification.

Table 4: Horner-Wadsworth-Emmons Synthesis of (E)-1-(3,3-Dimethoxyprop-1-en-1-yl)-4-methoxybenzene

| Role | Compound | Structure |

|---|---|---|

| Aldehyde | 4-Methoxybenzaldehyde | O=Cc1ccc(OC)cc1 |

| HWE Reagent | Diethyl (dimethoxymethyl)phosphonate | (CCO)₂P(=O)CCH₂ |

| Base | Sodium Hydride | NaH |

| Product | (E)-1-(3,3-Dimethoxyprop-1-en-1-yl)-4-methoxybenzene | COCHC=Cc1ccc(OC)cc1 |

1-(Dimethoxymethyl)-2-methoxybenzene (B2553635)

The synthesis of 1-(dimethoxymethyl)-2-methoxybenzene is achieved through the direct acid-catalyzed acetalization of 2-methoxybenzaldehyde. chemicalbook.com A standard and efficient laboratory method involves reacting 2-methoxybenzaldehyde with trimethyl orthoformate. chemicalbook.com Trimethyl orthoformate serves as both the source of the methoxy groups and a dehydrating agent, reacting with the water formed to produce methanol and methyl formate, thus driving the reaction to completion. A catalytic amount of a solid acid catalyst like montmorillonite (B579905) clay or an acid like ammonium (B1175870) chloride can be used to facilitate the reaction under mild conditions.

Table 5: Synthesis of 1-(Dimethoxymethyl)-2-methoxybenzene

| Role | Compound | Structure |

|---|---|---|

| Aldehyde | 2-Methoxybenzaldehyde (o-Anisaldehyde) | O=Cc1ccccc1OC |

| Reagent | Trimethyl Orthoformate | COCHOC |

| Catalyst | Acid (e.g., H⁺) | N/A |

| Product | 1-(Dimethoxymethyl)-2-methoxybenzene | COCHc1ccccc1OC |

1-(Dimethoxymethyl)-2,4-methoxybenzene

The synthesis of 1-(dimethoxymethyl)-2,4-dimethoxybenzene (B1610804) originates from its corresponding aldehyde, 2,4-dimethoxybenzaldehyde (B23906). wikipedia.org The primary method for this transformation is acid-catalyzed acetalization. In a typical procedure, 2,4-dimethoxybenzaldehyde is reacted with trimethyl orthoformate. researchgate.net This reaction is often facilitated by a Lewis acid catalyst, such as ferric chloride (FeCl₃), or a Brønsted acid. The reaction proceeds by converting the aldehyde into its dimethyl acetal, yielding the target compound.

The reaction is generally carried out in a suitable solvent, or neat with the orthoformate itself acting as the solvent. The use of trimethyl orthoformate is particularly efficient as it reacts with the water produced during the reaction to form methanol and methyl formate, thus preventing the reverse hydrolysis of the acetal and driving the equilibrium towards the product. ias.ac.in

Table 1: Synthesis of 1-(Dimethoxymethyl)-2,4-dimethoxybenzene

| Starting Material | Reagents | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 2,4-Dimethoxybenzaldehyde | Trimethyl orthoformate | Acid Catalyst (e.g., FeCl₃) | Room temperature or gentle heating | 1-(Dimethoxymethyl)-2,4-dimethoxybenzene |

Detailed research findings illustrate that orthoesters are versatile reagents for such transformations, effectively protecting carbonyl groups in various organic syntheses. researchgate.net The reaction conditions are typically mild and lead to high yields of the desired acetal.

Fluorinated Analogues (e.g., 1-(dimethoxymethyl)-4-fluorobenzene, 1-(dimethoxymethyl)-4-(trifluoromethyl)benzene)

The synthesis of fluorinated analogues of this compound follows the same fundamental principle of aldehyde acetalization. The specific starting materials are the corresponding fluorinated benzaldehydes.

1-(Dimethoxymethyl)-4-fluorobenzene

This compound is commonly prepared from 4-fluorobenzaldehyde (B137897). One established synthetic route involves the reaction of 4-fluorobenzaldehyde with methanol in the presence of an acid catalyst. The reaction is typically conducted under an inert atmosphere at room temperature for several hours. Alternatively, trimethyl orthoformate can be used in place of methanol to facilitate a more efficient conversion by scavenging the water byproduct.

1-(Dimethoxymethyl)-4-(trifluoromethyl)benzene

The synthesis of this analogue starts with 4-(trifluoromethyl)benzaldehyde. wikipedia.orgchemicalbook.com The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. The acetalization is readily achieved by reacting 4-(trifluoromethyl)benzaldehyde with methanol or trimethyl orthoformate under acidic conditions. researchgate.netresearchgate.net Catalysts such as hydrochloric acid or solid acid catalysts can be employed to promote the reaction. The process is efficient, affording the desired dimethyl acetal in good yields.

Table 2: Synthesis of Fluorinated Analogues

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| 4-Fluorobenzaldehyde | Methanol, Acid Catalyst | Room temperature, inert atmosphere | 1-(Dimethoxymethyl)-4-fluorobenzene |

| 4-(Trifluoromethyl)benzaldehyde | Trimethyl orthoformate, Acid Catalyst | Room temperature or gentle heating | 1-(Dimethoxymethyl)-4-(trifluoromethyl)benzene |

The synthesis of these fluorinated acetals is crucial for introducing fluorinated moieties into more complex molecules, which is a common strategy in the development of pharmaceuticals and agrochemicals.

Mentioned Compounds

Reactivity and Chemical Transformations of 1 Dimethoxymethyl 4 Methoxybenzene

General Reaction Types of Acetal (B89532) Derivatives

Acetal derivatives, including 1-(dimethoxymethyl)-4-methoxybenzene, are susceptible to a range of chemical transformations, primarily involving the acetal carbon. These reactions are often characterized by their stability under neutral or basic conditions and their reactivity under acidic conditions.

The oxidation of acetals can lead to the formation of esters. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided search results, the oxidation of similar aromatic acetals suggests that this compound could be converted to methyl p-anisate. The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring may influence the reactivity of the acetal towards oxidizing agents. In some contexts, oxidation can result in the formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde (B44291) .

Acetals can be reduced to ethers under various conditions. Common hydride-reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often employed for the reduction of carbonyl compounds, and their reactivity with acetals is also of interest. LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including acetals researchgate.netdu.ac.inmasterorganicchemistry.comchemistrysteps.com. The reduction of cyclic acetals derived from aromatic aldehydes with a CpTiCl₃-LiAlH₄ system has been shown to yield corresponding hydroxyethyl ethers researchgate.net.

Sodium borohydride is a milder reducing agent and is generally used for the reduction of aldehydes and ketones youtube.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org. However, its reactivity can be enhanced under certain conditions. For instance, the reduction of p-anisaldehyde, the parent aldehyde of this compound, with NaBH₄ has been studied. An ultrasound-promoted reduction of p-anisaldehyde with NaBH₄ in the absence of a solvent has been shown to be effective, completing in 15 minutes ugm.ac.id. Another study reported the reduction of p-anisaldehyde using NaBH₄ in tetrahydrofuran under ultrasonic irradiation, which required 1.7 molar equivalents of NaBH₄ and was completed in 94 minutes to yield p-anisyl alcohol ugm.ac.id.

| Reducing Agent | Substrate | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| NaBH₄ | p-Anisaldehyde | None | Ultrasound, Room Temp, 15 min | p-Anisyl alcohol | ugm.ac.id |

| NaBH₄ | p-Anisaldehyde | Tetrahydrofuran (THF) | Ultrasound, Room Temp, 94 min | p-Anisyl alcohol | ugm.ac.id |

| CpTiCl₃-LiAlH₄ | Cyclic acetals of aromatic aldehydes | Diethyl ether | 30°C | Hydroxyethyl ethers | researchgate.net |

The acetal group in this compound can undergo substitution reactions, often catalyzed by Lewis acids. A notable example is the allylation reaction with allyltrimethylsilane (B147118), catalyzed by iron(III) chloride fishersci.ca. This reaction involves the substitution of one of the methoxy groups with an allyl group.

Role as a Protecting Group Reagent

One of the most significant applications of this compound is as a protecting group reagent in organic synthesis. The acetal functionality is stable under a variety of reaction conditions, particularly those that are neutral or basic, making it an effective shield for more reactive functional groups.

This compound can be used to protect aldehydes and ketones by converting them into the corresponding p-methoxybenzylidene acetals. This protection strategy is valuable in multistep syntheses where a carbonyl group needs to be preserved while other parts of the molecule undergo transformations. The formation of these acetals is typically acid-catalyzed. The resulting p-methoxybenzylidene acetal is robust but can be readily deprotected under acidic conditions to regenerate the original carbonyl compound. A methodology for the in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines has been developed, which allows for selective transformations of other functional groups in the presence of carbonyls nih.gov.

In carbohydrate chemistry, the selective protection of hydroxyl groups is crucial for the synthesis of complex oligosaccharides. This compound serves as a reagent for the formation of p-methoxybenzylidene acetals to protect diol functionalities, particularly the 4,6-diols of pyranosides fishersci.canih.govmdpi.com. The formation of a p-methoxybenzylidene acetal introduces a new chiral center, with the bulky p-methoxyphenyl group predominantly adopting a thermodynamically stable equatorial orientation taylorfrancis.com.

A study on D-glucosamine derivatives demonstrated the synthesis of a series of C-2-carbamate derivatives containing a p-methoxybenzylidene acetal functional group nih.govmdpi.com. These protected compounds exhibited interesting gelation properties and were designed to be pH-responsive, with the acetal group being removable under acidic conditions nih.govmdpi.com. This highlights the utility of the p-methoxybenzylidene group in creating stimuli-responsive materials.

The synthesis of these protected carbohydrates often involves the reaction of the diol with this compound in the presence of an acid catalyst. The resulting p-methoxybenzylidene acetal can then be carried through several synthetic steps before its removal to unmask the diol.

| Functional Group Protected | Protecting Group Formed | Application Area | Key Features | References |

|---|---|---|---|---|

| Aldehydes and Ketones | p-Methoxybenzylidene acetal | General Organic Synthesis | Stable under neutral/basic conditions; removed with acid. | nih.gov |

| 1,2- and 1,3-Diols | p-Methoxybenzylidene acetal | Carbohydrate Synthesis | Selective protection of 4,6-diols in pyranosides; creates a new chiral center. | fishersci.canih.govmdpi.comtaylorfrancis.com |

Participation in Catalytic Reactions

This compound is engaged in several catalytic systems where the acetal group is either transformed or plays a crucial role in the synthesis of more complex molecules. These reactions often leverage Lewis acid or transition metal catalysis to achieve high efficiency and selectivity.

Iron(III) Chloride-Catalyzed Allylation Reactions with Allyltrimethylsilane

Iron(III) chloride (FeCl3) has been established as an effective and mild Lewis acid catalyst for various organic transformations, including the allylation of acetals. The reaction of acetals, such as this compound, with allyltrimethylsilane in the presence of a catalytic amount of iron(III) chloride proceeds smoothly to yield homoallyl ethers. chinesechemsoc.orgoaepublish.comresearchgate.net This transformation is significant as it provides a direct method for carbon-carbon bond formation at the formerly protected carbonyl carbon.

The reaction mechanism involves the activation of the acetal by the Lewis acidic iron(III) chloride, facilitating the departure of a methoxy group and the formation of an oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic allyltrimethylsilane, leading to the formation of the corresponding 4-allyl-1-methoxy-4-(methoxymethyl)benzene. The process is characterized by high to excellent yields and can be integrated into one-pot procedures, for instance, by combining the acetalization of an aldehyde with a subsequent allylation step. oaepublish.com

Table 1: Iron(III) Chloride-Catalyzed Allylation of Acetals with Allyltrimethylsilane

| Substrate (Acetal) | Catalyst | Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde dimethyl acetal | FeCl₃ (5 mol %) | Allyltrimethylsilane | Homoallyl ether | 98% | oaepublish.com |

| 4-Methoxybenzaldehyde dimethyl acetal | FeCl₃ (5 mol %) | Allyltrimethylsilane | Homoallyl ether | 99% | oaepublish.com |

| 4-Chlorobenzaldehyde dimethyl acetal | FeCl₃ (5 mol %) | Allyltrimethylsilane | Homoallyl ether | 98% | oaepublish.com |

This table illustrates the general high efficiency of the FeCl₃-catalyzed allylation for various aromatic dimethyl acetals, which is the class of compounds to which this compound belongs.

Ytterbium-Catalyzed Carboalkoxylation/Friedel-Crafts Reactions

Ytterbium-based catalysts, particularly ytterbium(III) triflate (Yb(OTf)₃), are recognized for their utility as water-tolerant Lewis acids in various organic reactions, including Friedel-Crafts acylations and alkylations. researchgate.net However, a review of the scientific literature does not provide specific examples of this compound directly participating as a substrate in ytterbium-catalyzed carboalkoxylation or Friedel-Crafts reactions. While Yb(OTf)₃ is known to catalyze Friedel-Crafts reactions with other aromatic compounds, its specific application to transformations involving the acetal group of this compound is not well-documented in the reviewed sources.

Nickel-Catalyzed Reductive Transformations

Nickel catalysis is a cornerstone of modern synthetic chemistry, enabling a wide array of reductive cross-coupling reactions that form carbon-carbon bonds by joining two electrophiles. nih.gov These transformations are valued for their ability to construct complex molecular architectures from simple precursors. In the context of these reactions, functional groups like acetals are often required to be stable and non-reactive.

While the literature describes numerous nickel-catalyzed reductive transformations, there are no prominent examples where this compound itself undergoes a reductive transformation at the acetal center. Instead, the acetal functionality is generally tolerated in such reaction schemes, acting as a stable protecting group for an aldehyde while other parts of the molecule undergo nickel-catalyzed coupling. For instance, nickel-catalyzed cross-coupling reactions involving aryl halides have been shown to be compatible with acetal groups present on the substrates.

Nickel-Catalyzed Regio- and Enantio-selective Markovnikov Hydromonofluoroalkylation

In the field of asymmetric catalysis, this compound finds utility not as a substrate for the primary nickel-catalyzed reaction, but as a crucial reagent in the subsequent elaboration of the reaction's products. Specifically, in the context of the nickel-catalyzed regio- and enantio-selective Markovnikov hydromonofluoroalkylation of 1,3-dienes, the resulting fluorinated diol products can be protected using this compound.

This reaction sequence demonstrates the role of the compound as a protecting group precursor. The fluorinated diol, produced via the nickel-catalyzed pathway, is treated with this compound to form a stable 1,3-dioxane. This protection step is vital for the further synthetic manipulation of the molecule, allowing other functional groups to be selectively transformed. The formation of the p-methoxybenzylidene acetal facilitates purification and serves as a robust protecting group that can be removed under specific conditions later in the synthetic route.

Table 2: Application of this compound in Product Derivatization

| Precursor | Reagent | Product | Purpose |

|---|

This table highlights the role of this compound as a reagent for the protection of diols, a key step following a nickel-catalyzed transformation.

Advanced Organic Transformations and Mechanistic Studies

Beyond its role in catalytic reactions, this compound is pertinent to advanced transformations that involve the cleavage or modification of the acetal group, often with high selectivity.

Reductive Opening of Acetals (e.g., with DIBAL-H)

The reductive opening of acetals is a powerful method for the synthesis of mono-protected diols, yielding hydroxy ethers. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. researchgate.net The reaction involves the delivery of a hydride ion to one of the acetal carbons, leading to the cleavage of a carbon-oxygen bond.

When applied to a p-methoxybenzylidene acetal, which can be formed from this compound and a diol, reductive opening with a reagent like DIBAL-H typically results in the formation of a primary alcohol and a p-methoxybenzyl (PMB) ether. The regioselectivity of the cleavage can often be controlled by reaction conditions and the steric and electronic nature of the substrate. This transformation is particularly valuable as the resulting PMB ether is a widely used protecting group for alcohols, which can be selectively cleaved under oxidative conditions. For example, a controlled deprotection can be achieved through a DIBAL-H mediated reductive opening, which has been shown to proceed with high yield (85%) and selectivity (>95%) for primary acetal cleavage, preserving other acid-sensitive functional groups. researchgate.net

Cyclization Processes utilizing this compound as a Reagent

This compound is a valuable precursor for generating the 4-methoxybenzaldehyde moiety in situ, which can then participate in various cyclization reactions to form complex heterocyclic structures.

An efficient and environmentally conscious method for synthesizing quinazolin-4(3H)-ones involves an electrochemical process utilizing 2-aminobenzamides and an aldehyde source. In this context, this compound serves as a stable precursor to 4-methoxybenzaldehyde. The reaction proceeds through a one-pot acid-catalyzed annulation followed by a direct anodic oxidation cascade.

The initial step involves the acid-catalyzed hydrolysis of the acetal to generate 4-methoxybenzaldehyde, which then condenses with a 2-aminobenzamide to form a dihydroquinazolinone intermediate. This intermediate is subsequently oxidized at the anode to yield the final quinazolin-4(3H)-one product. This metal-free and oxidant-free electrochemical approach provides a green alternative to traditional methods, affording structurally diverse quinazolinones in good to excellent yields.

The general electrochemical setup involves an undivided cell with a reticulated vitreous carbon (RVC) anode and a platinum cathode. The reaction is typically carried out at a constant current in a suitable solvent like acetonitrile with a supporting electrolyte.

Table 1: Conditions for Anodic Oxidation Synthesis of Quinazolinones

| Parameter | Condition |

|---|---|

| Anode | Reticulated Vitreous Carbon (RVC) |

| Cathode | Platinum (Pt) |

| Solvent | Acetonitrile (MeCN) |

| Electrolyte | Tetrabutylammonium tetrafluoroborate (B81430) (Bu4NBF4) |

| Current | Constant current (e.g., 10 mA) |

| Temperature | 80 °C |

| Precursors | 2-Aminobenzamide, this compound |

This method's utility has been demonstrated in the preparation of bioactive molecules, highlighting its practical application in medicinal chemistry.

This compound is an effective reagent for the protection of 1,3-diols, including fluorinated analogues, through the formation of 1,3-dioxane rings. This reaction, known as transacetalization, is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA).

In this process, the dimethyl acetal reacts with a fluorinated 1,3-diol. The acid catalyst facilitates the exchange of the two methoxy groups of the acetal for the two hydroxyl groups of the diol, releasing two equivalents of methanol (B129727) and forming the stable six-membered cyclic acetal, a fluorinated 2-(4-methoxyphenyl)-1,3-dioxane. This method is highly selective for 1,3-diols. The aromatic substituent at the C2 position of the newly formed dioxane ring typically occupies the thermodynamically favored equatorial position.

The formation of the corresponding fluorinated 1,3-dioxan-2-ones from the acetal is not a direct transformation and would require subsequent, separate chemical steps, such as oxidation of the C2 position after de-arylation. The primary utility of this compound in this context is the synthesis of the fluorinated 1,3-dioxane acetal.

Multi-component Reactions (MCRs) with Analogues

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. Acetal analogues, such as this compound, are valuable in MCRs as they can serve as "masked" aldehydes. academie-sciences.fr Using the acetal instead of the free aldehyde can be advantageous, particularly when the aldehyde is highly reactive or prone to side reactions under the MCR conditions. academie-sciences.fr

In a typical MCR scenario, the reaction conditions (often acidic) facilitate the in-situ hydrolysis of this compound to release 4-methoxybenzaldehyde at a controlled rate. The freshly generated aldehyde is then consumed by the other MCR components. This strategy has been applied in reactions like the Pictet-Spengler reaction, where tryptamine derivatives react with an aldehyde to form tetrahydro-β-carbolines, a core structure in many alkaloids.

Role in Cascade Oxidative Transformations

This compound plays a crucial role as an aldehyde precursor in cascade oxidative transformations. The anodic synthesis of quinazolinones (as described in 3.4.2.1) is a prime example of such a process.

A cascade reaction involves multiple bond-forming steps that occur sequentially in one pot without the isolation of intermediates. In this specific transformation, the process is initiated by the hydrolysis of the acetal. This is followed by two key steps:

Condensation and Cyclization : The in situ-generated 4-methoxybenzaldehyde condenses with 2-aminobenzamide, and the resulting imine undergoes intramolecular cyclization to form a 2,3-dihydroquinazolin-4(1H)-one intermediate.

Anodic Oxidation : This cyclic intermediate is then oxidized at the anode. The oxidation step involves the removal of two electrons and two protons (an oxidative dehydrogenation), leading to the formation of the aromatic quinazolin-4(3H)-one ring system.

This entire sequence—hydrolysis, condensation, cyclization, and oxidation—occurs as a cascade, efficiently converting simple starting materials into a complex heterocyclic product.

Studies on Radical Cation and Radical Intermediates in Reactions

In electrochemical reactions such as anodic oxidation, the involvement of radical cations and other radical intermediates is a key mechanistic feature. When this compound is subjected to anodic oxidation, the electron-rich 4-methoxyphenyl group can undergo a single-electron transfer (SET) at the anode to form a radical cation.

The formation of the 4-methoxybenzene radical cation is facilitated by the electron-donating nature of the methoxy group, which stabilizes the positive charge. This radical cation is a highly reactive intermediate. In the context of the quinazolinone synthesis, the key oxidative step is the dehydrogenation of the dihydroquinazolinone intermediate. This process is believed to proceed via the formation of radical intermediates at the anode surface, leading to the final product. The study of such intermediates is crucial for understanding and optimizing electrochemical synthetic methods.

Hydrolysis to 4-Methoxybenzaldehyde

The most fundamental reaction of this compound is its hydrolysis to produce 4-methoxybenzaldehyde and two equivalents of methanol. This reaction is the basis for its use as a protecting group for the aldehyde and as a stable aldehyde precursor in various synthetic applications.

The hydrolysis is typically catalyzed by an acid. The mechanism involves the protonation of one of the methoxy oxygen atoms, followed by the elimination of a molecule of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal. Further protonation of the remaining methoxy group and elimination of a second molecule of methanol, followed by deprotonation, liberates the final 4-methoxybenzaldehyde product. This process is reversible, but in the presence of excess water, the equilibrium is driven towards the formation of the aldehyde.

Applications of 1 Dimethoxymethyl 4 Methoxybenzene in Research and Development

Intermediate in Complex Organic Molecule Synthesis

As a synthetic intermediate, 1-(Dimethoxymethyl)-4-methoxybenzene offers the p-methoxyphenyl group, a common structural motif in many biologically active molecules and functional materials. The dimethoxymethyl group serves as a masked aldehyde, which is stable under various reaction conditions but can be deprotected when needed to reveal the reactive aldehyde functionality for further chemical transformations.

While direct polymerization of this compound is not widely documented, its structural motif is integral to the synthesis of novel polymers. For instance, related methoxybenzene derivatives are utilized in the creation of advanced polymers. Methoxybenzene-linked polyimides have been synthesized through a trifluoromethanesulfonic acid-catalyzed 1,4-addition reaction of nucleophilic monomers, such as those containing dimethoxybenzene units, with bismaleimides. These materials exhibit high thermal stability, with 10% weight loss temperatures recorded between 417 and 441 °C, and glass transition temperatures around 200 °C.

Furthermore, the spontaneous polymerization of 3-phenylbenzofulvene monomers bearing methoxy (B1213986) substituents on the phenyl ring has been explored to create polymers with tailored properties. This highlights the utility of the anisyl group, derivable from this compound, in constructing polymer backbones.

The p-methoxyphenyl group is a key component in numerous pharmaceutical compounds. This compound serves as a stable and reactive precursor for introducing this moiety during the synthesis of various biologically active molecules.

A direct synthetic route for 1-methoxy-1-(4-methoxyphenyl)hept-2-yne starting from this compound has not been extensively detailed in the reviewed scientific literature. However, a plausible synthetic pathway would involve the initial hydrolysis of the dimethyl acetal (B89532) to yield p-anisaldehyde. This aldehyde could then undergo a nucleophilic attack by a pent-1-ynyllithium reagent, followed by methylation of the resulting secondary alcohol to furnish the target ether. This proposed synthesis underscores the role of this compound as a stable precursor to the more reactive p-anisaldehyde.

This compound is a documented starting material in the synthesis of 2,5-dioxopyrrolidin-1-yl-3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoate google.com. In this synthesis, the acetal functionality of this compound is crucial for the formation of the 1,3-dioxane ring system, a key structural feature of the final molecule. This reaction typically involves the acid-catalyzed reaction of the acetal with a diol.

The synthesis of the indene derivative, 1-(p-anisyl)-2-(2-methoxyethyl)-3-phenylindene, is achieved through an ytterbium-catalyzed tandem carboalkoxylation/Friedel–Crafts reaction. In this process, this compound reacts with 1-phenylbenzylidenecyclopropane to yield the target indene google.com. This reaction showcases the utility of the compound in forming complex carbocyclic systems.

| Reactants | Catalyst | Product |

| This compound | Ytterbium catalyst | 1-(p-anisyl)-2-(2-methoxyethyl)-3-phenylindene |

| 1-phenylbenzylidenecyclopropane |

Spliceostatin A is a potent natural product with significant anticancer activity. In the enantioselective synthesis of a stable cyclopropane derivative of Spliceostatin A, this compound plays a critical role in the formation of a key intermediate. It is used to introduce a p-methoxybenzylidene acetal protecting group. This is achieved by reacting a triol intermediate with this compound in the presence of a catalytic amount of pyridinium p-toluenesulfonate (PPTS). This protecting group is essential for masking hydroxyl groups during subsequent synthetic steps.

| Intermediate | Reagent | Protecting Group | Catalyst |

| Triol derived from tri-O-acetyl-D-glucal | This compound | p-Methoxybenzylidene acetal | PPTS |

Precursor for Pharmaceutical Compounds

Medicinal Chemistry Research

In medicinal chemistry, the 4-methoxybenzene structural motif, often derived from precursors like this compound, is integral to the design and synthesis of various biologically active compounds.

This compound serves as a precursor in the synthesis of more complex molecules intended for therapeutic use. fishersci.ca It is a building block for various chemical structures, although specific examples of marketed drugs directly synthesized from this compound are not extensively detailed. Its primary role is often as a protected form of 4-methoxybenzaldehyde (B44291), which is then used to introduce the 4-methoxybenzyl group into a larger, more complex therapeutic agent.

The 4-methoxybenzaldehyde moiety, which is readily obtained from this compound, has been incorporated into various molecular frameworks to investigate their biological activities.

Research has shown that derivatives possess notable antibacterial properties. For example, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT), a Schiff base synthesized from 4-methoxybenzaldehyde, demonstrated moderate in vitro antibacterial activity against several strains of Salmonella. scirp.org The compound was found to be a bactericidal agent against most of the tested bacteria. scirp.org

Similarly, a series of fatty acid amides incorporating a 4-methoxybenzyl group were synthesized and tested for antimicrobial activity. nih.gov Among the tested compounds, (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide showed the most potent antifungal and antibacterial activity. nih.gov Other natural methoxyphenol compounds, such as vanillin (4-hydroxy-3-methoxybenzaldehyde), have also been studied for their antimicrobial effects against foodborne pathogens. nih.gov

Below is a table summarizing the antibacterial activity of 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Salmonella typhi (ATCC 6539) | 64 |

| Salmonella typhi | 128 |

| Salmonella paratyphi A | 64 |

| Salmonella paratyphi B | 128 |

| Salmonella typhimurium | 64 |

| Data sourced from Mbah, J., et al. (2017). scirp.org |

There is no significant information available in the scientific literature regarding the use of this compound for the specific purpose of incorporating a monofluoromethyl (CH2F) unit to tune the properties of bioactive compounds.

Materials Science Applications

Specific applications of this compound in the broader field of materials science, such as in the synthesis of specialized polymers or other functional materials, are not well-documented in the available research literature.

Computational Chemistry in Understanding Reactivity and Properties

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into the structural, electronic, and reactive nature of molecules without the need for extensive laboratory experimentation. For this compound, also known as p-anisaldehyde dimethyl acetal, computational methods are employed to predict its behavior, rationalize its properties, and guide its application in synthesis and materials science. Techniques such as Density Functional Theory (DFT) and other quantum chemical calculations allow for a detailed exploration of its molecular landscape.

Molecular Geometry and Structural Analysis:

Table 1: Calculated vs. Experimental Geometric Parameters for a Representative Dimethoxybenzene Derivative Note: This table is illustrative, showing typical agreement between calculated and experimental data for similar molecules.

| Parameter | Bond/Angle | DFT/B3LYP/6-311++G(d,p) | X-ray Crystallography |

|---|---|---|---|

| Bond Length (Å) | C-C (aromatic) | 1.395 | 1.390 |

| Bond Length (Å) | C-O (methoxy) | 1.365 | 1.362 |

| Bond Angle (°) | C-O-C (methoxy) | 117.5 | 117.8 |

| Bond Angle (°) | O-C-O (acetal) | 111.0 | 110.5 |

Electronic Properties and Reactivity:

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, providing insights into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. isroset.orgsemanticscholar.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool. bohrium.comclinicsearchonline.org These maps visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. clinicsearchonline.org For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the methoxy and acetal groups, indicating these are sites prone to interaction with electrophiles or hydrogen bond donors. The aromatic protons would exhibit a positive potential (blue). clinicsearchonline.org

Table 2: Calculated Electronic Properties of this compound Note: These values are representative and based on typical DFT calculations for similar aromatic ethers.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 5.60 |

Spectroscopic Analysis:

Computational methods are extensively used to predict and interpret spectroscopic data.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. isroset.orgmdpi.com By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as C-H stretching, C=C aromatic ring vibrations, and C-O ether stretches. This is invaluable for confirming the structure of the compound and understanding its intramolecular dynamics. mdpi.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of computational chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the ¹H and ¹³C chemical shifts of a molecule with a high degree of accuracy. researchgate.net By comparing the calculated spectrum with the experimental one, it is possible to confirm structural assignments and understand how the electronic environment influences the chemical shift of each nucleus. For this compound, calculations would predict the distinct signals for the aromatic protons, the methoxy protons, the acetal proton, and the unique carbon atoms in the molecule. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values to illustrate the output of a GIAO-DFT calculation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.90 - 7.30 | 114.0 - 130.0 |

| Methoxy (-OCH₃) | 3.80 | 55.5 |

| Acetal (-CH(OCH₃)₂) | 5.40 | 102.0 |

| Acetal Methoxy (-OCH₃) | 3.35 | 53.0 |

Analytical and Spectroscopic Characterization of 1 Dimethoxymethyl 4 Methoxybenzene in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for confirming the identity and structure of 1-(Dimethoxymethyl)-4-methoxybenzene by mapping its carbon and hydrogen framework. Although comprehensive, experimentally verified spectral assignments are not widely published in peer-reviewed literature, predicted data provides a reliable estimation for its characterization.

In the proton NMR spectrum, the molecule is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the acetal (B89532) proton, and the acetal methoxy protons. The para-substitution on the benzene (B151609) ring leads to a symmetrical pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.32 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~6.90 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~5.35 | Singlet | 1H | Acetal CH |

| ~3.81 | Singlet | 3H | Ar-OCH₃ |

| ~3.31 | Singlet | 6H | CH(OCH₃)₂ |

Note: Data is based on spectral prediction and may vary from experimental values. Solvent: CDCl₃.

The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the aromatic carbons, the acetal carbon, and the methoxy carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~159.5 | Aromatic C-4 (C-OCH₃) |

| ~130.5 | Aromatic C-1 (C-CH) |

| ~128.0 | Aromatic C-2, C-6 |

| ~113.8 | Aromatic C-3, C-5 |

| ~102.5 | Acetal CH |

| ~55.3 | Ar-OCH₃ |

| ~52.7 | CH(OCH₃)₂ |

Note: Data is based on spectral prediction and may vary from experimental values. Solvent: CDCl₃.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry results in characteristic fragments. The NIST Mass Spectrometry Data Center provides a reference spectrum for its synonym, p-Anisaldehyde dimethyl acetal chemsrc.com. The molecular ion peak [M]⁺ is observed, though its intensity can be low. The most prominent fragmentation pathway involves the loss of a methoxy group (-OCH₃) to form a stable oxonium ion, which often represents the base peak.

Table 3: Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Identity |

|---|---|---|

| 182 | Low | [M]⁺ Molecular Ion |

| 151 | High | [M - OCH₃]⁺ |

| 121 | Moderate | [M - CH(OCH₃)₂]⁺ |

| 109 | Moderate | Further Fragmentation |

| 91 | Moderate | Further Fragmentation |

| 77 | Moderate | Phenyl group fragment |

Source: Based on data from the NIST WebBook for Anisaldehyde dimethyl acetal chemsrc.com.

Gas Chromatography (GC) Analysis

Gas chromatography is a standard method for separating and analyzing volatile compounds like this compound. While specific retention times are dependent on the exact conditions (e.g., column type, temperature program, carrier gas flow rate), the analysis of similar compounds provides insight into suitable methodologies. For instance, the analysis of benzaldehyde dimethyl acetal, a structurally related compound, has been documented using both non-polar (SE-30) and polar (Carbowax 20M) capillary columns. The selection of the stationary phase influences the elution order based on the boiling point and polarity of the analytes. Given its boiling point of approximately 225 °C at atmospheric pressure, GC is an appropriate technique for assessing the purity of this compound and for monitoring its presence in reaction mixtures.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which serves to confirm the elemental composition of the compound. The theoretical exact mass of this compound is calculated based on its molecular formula, C₁₀H₁₄O₃.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₃ |

| Theoretical Exact Mass | 182.094294 u |

An experimental HRMS measurement yielding a value very close to the theoretical exact mass would confirm the assigned molecular formula.

Future Directions and Research Perspectives

Exploration of Greener and More Sustainable Synthesis Methods

The chemical industry's increasing focus on sustainability is driving research into greener methods for synthesizing key compounds like 1-(dimethoxymethyl)-4-methoxybenzene. Traditional synthesis often involves processes that are not environmentally friendly. A significant area of future research lies in developing synthesis protocols that align with the principles of green chemistry.

One promising approach is the ozonolysis of anethole (B165797), a naturally occurring compound, in environmentally friendly solvent systems like water and ethyl acetate. researchgate.net Research has shown that this method can produce anisaldehyde, the precursor to this compound, at room temperature, avoiding the need for very low temperatures and a separate step to reduce the ozonide. researchgate.net This one-pot synthesis is not only more convenient and economical but also reduces chemical waste. researchgate.net

Further research is directed towards using water as a green solvent. nih.gov Developing catalytic systems that are efficient in aqueous media can significantly reduce the reliance on volatile organic compounds (VOCs). nih.govunito.it Photo-organocatalytic methods, which utilize visible light and an organic photocatalyst, represent another mild and green approach for acetalization, potentially applicable to the synthesis of this compound. rsc.org The goal is to develop scalable, cost-effective, and transition-metal-free methods that operate under ambient conditions. nih.gov

Table 1: Comparison of Synthesis Methods for Anisaldehyde (Precursor)

| Method | Oxidant/Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Traditional Methods | Inorganic Salts | Organic Solvents | Established procedures |

| Ozonolysis | Ozone | Water/Ethyl Acetate | Environmentally friendly, one-pot synthesis, room temperature. researchgate.net |

| Green Catalysis | DIPEA | Water | Transition-metal-free, economical, ambient conditions. nih.gov |

Further Elucidation and Refinement of Reaction Mechanisms

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and designing new synthetic strategies. For reactions involving this compound, such as its formation (acetalization) and its subsequent transformations, detailed mechanistic studies are an important research frontier.

The mechanism of acetal (B89532) formation and hydrolysis is generally understood to proceed through hemiacetal intermediates, often catalyzed by acid. masterorganicchemistry.comorganic-chemistry.org The process involves a series of protonation, addition, elimination, and deprotonation steps. masterorganicchemistry.com However, the specific kinetics and transition states for this compound can be further investigated using computational and experimental techniques.

For instance, computational studies using Density Functional Theory (DFT) have been employed to gain insight into the non-enzymatic steps of related reactions, such as the formation of veratraldehyde from a lignin model compound. mdpi.com Such studies can characterize transition states and determine the thermodynamics of the reaction pathway, revealing whether steps are endothermic or exothermic. mdpi.com Applying these computational methods to the synthesis and reactions of this compound could provide a deeper understanding and allow for more refined control over the chemical processes.

Furthermore, cascade reactions, which involve multiple bond-forming steps in a single operation, are of great interest. beilstein-journals.orgnih.gov Elucidating the intricate mechanisms of these cascades, where this compound or similar acetals act as reactants, is essential for expanding their synthetic utility and achieving high levels of stereocontrol. beilstein-journals.orgnih.gov

Development of New Catalytic Systems for Transformations involving this compound

Catalysis is at the heart of modern organic synthesis, and the development of new, more efficient catalysts for reactions involving this compound is a major area of future research. Current methods already employ a range of catalysts, but there is always a need for systems with higher activity, selectivity, and recyclability.

Recent research has explored various catalysts for transformations of this compound:

Lewis Acids: Iron(III) chloride and ytterbium-based catalysts have been used for allylation and tandem carboalkoxylation/Friedel–Crafts reactions, respectively. sigmaaldrich.comsigmaaldrich.comlifechempharma.comsigmaaldrich.com

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and mesoporous silicas functionalized with acid and base sites, offer advantages like easy separation and recyclability. acs.orgnih.gov These bifunctional catalysts are particularly promising for cascade reactions that involve both acid- and base-catalyzed steps, such as a deacetalization followed by a Knoevenagel condensation. acs.orgnih.gov

Photoredox Catalysts: The use of visible light and organic dyes like Eosin Y or covalent organic frameworks opens up new, greener pathways for reactions. organic-chemistry.orgresearchgate.net

Future work will likely focus on designing catalysts with precisely controlled active sites to enhance selectivity. This includes developing novel bifunctional materials where acidic and basic sites are spatially separated to prevent neutralization and allow for complex cascade reactions. acs.org The exploration of nanocatalysts and single-atom catalysts could also lead to breakthroughs in efficiency and selectivity for transformations involving this compound.

Table 2: Catalytic Systems for Transformations

| Catalyst Type | Example(s) | Application(s) | Advantages |

|---|---|---|---|

| Lewis Acid | Iron(III) chloride, Ytterbium triflate | Allylation, Friedel-Crafts reactions. sigmaaldrich.comsigmaaldrich.com | High reactivity |

| Heterogeneous Acid/Base | Functionalized mesoporous silica, Zeolites | Cascade (e.g., deacetalization-Knoevenagel) reactions. acs.orgnih.gov | Recyclability, ease of separation. acs.org |

Expansion of Applications in Drug Discovery and Material Science

This compound is primarily recognized as a protecting group for diols, particularly in carbohydrate chemistry, and as a synthetic intermediate. sigmaaldrich.comchemicalbook.com A significant future direction is to expand its application in the high-value areas of drug discovery and material science.

In drug discovery , its role as a protecting group is vital for the synthesis of complex bioactive molecules. It has been used in the synthesis of precursors for lipid A mimics and in the preparation of synthetic mucin fragments, which are important targets in immunology and cancer research. sigmaaldrich.com The development of new drugs often requires the synthesis of complex molecular architectures, and the unique properties of the 4-methoxybenzylidene acetal, derived from this compound, make it a valuable tool. Future research will likely see its incorporation into the synthesis of a wider range of pharmaceutical compounds and natural products. smolecule.com

In material science , while direct applications are less documented, its role as a versatile chemical building block suggests significant potential. The aldehyde functional group, which can be unmasked from the acetal, is highly reactive and can participate in various polymerization and condensation reactions to create novel polymers and functional materials. The aromatic ring with its methoxy (B1213986) substituent can be modified to tune the electronic and physical properties of resulting materials. Future research could explore the use of this compound and its derivatives in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), or specialized polymers with tailored properties.

常见问题

Basic Research Questions

Q. How can I optimize the synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene to improve yield and purity?

- Methodological Approach :

- Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Kumada couplings) with optimized ligands (e.g., Pd(PPh₃)₄) to enhance catalytic efficiency .

- Monitor reaction progress via thin-layer chromatography (TLC) and employ column chromatography (SiO₂, gradient elution with pentane:EtOAc) for purification .

- Adjust solvent polarity and reaction temperature to minimize side products. For example, degassed CH₂Cl₂ under inert atmospheres can prevent undesired radical side reactions .

Q. What analytical techniques are recommended for confirming the structure of this compound?

- Methodological Approach :

- Combine ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals and assign stereochemistry .

- Validate molecular mass using high-resolution mass spectrometry (HRMS) and cross-reference with monoisotopic mass data (e.g., 228.115030 g/mol) .

- Compare spectral data with authoritative databases (e.g., PubChem, CAS Common Chemistry) to verify consistency .

Q. How should I address contradictory spectral data during characterization?

- Methodological Approach :

- Re-run NMR experiments under varying conditions (e.g., solvent deuteration, temperature) to resolve ambiguities .

- Supplement with infrared spectroscopy (IR) to confirm functional groups (e.g., methoxy C-O stretches at ~1250 cm⁻¹) .

- Consult crystallographic data if available or synthesize derivatives (e.g., PMB ethers) for comparative analysis .

Advanced Research Questions

Q. How can I determine the enantiomeric purity of this compound derivatives?

- Methodological Approach :

- Derivatize the compound with a chiral auxiliary (e.g., para-methoxybenzyl ether) and analyze via chiral HPLC with a cellulose-based column .

- Measure optical rotation ([α]D) and correlate with enantiomeric excess (e.g., [α]D²⁵ = +1.2 in CH₂Cl₂) .

- Use circular dichroism (CD) spectroscopy for non-destructive stereochemical analysis .

Q. What strategies can elucidate the reactivity of the dimethoxymethyl group in radical or photochemical reactions?

- Methodological Approach :

- Conduct electron paramagnetic resonance (EPR) to detect radical intermediates in reactions involving peroxides or light .

- Use deuterated analogs (e.g., CD₃O-substituted derivatives) to track hydrogen abstraction pathways via isotopic labeling .

- Perform computational modeling (DFT) to predict electron density distribution and reactive sites .

Q. How does the electronic environment of this compound influence its interactions in supramolecular systems?

- Methodological Approach :